1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylic acid
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Overview
Description
1-(Methylsulfanyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a methylsulfanyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of a β-hydroxy amide with a fluorinating reagent such as Deoxo-Fluor® to form the oxazoline intermediate, which is then oxidized to the corresponding oxazole .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and heterogeneous catalysts can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfanyl)-3-oxocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
1-(Methylsulfanyl)-3-oxocyclobutane-1-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and reactivity. These transformations can influence biological pathways and molecular interactions, leading to various physiological effects .
Comparison with Similar Compounds
Methanesulfonyl chloride: An organosulfur compound with similar functional groups but different structural features.
Thiazole derivatives: Compounds containing sulfur and nitrogen atoms, which exhibit different reactivity and applications.
Uniqueness: 1-(Methylsulfanyl)-3-oxocyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure combined with a methylsulfanyl group and a carboxylic acid group. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1481083-54-8 |
---|---|
Molecular Formula |
C6H8O3S |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
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